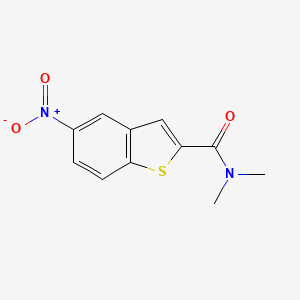

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide: is an organic compound with the molecular formula C11H10N2O3S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of benzothiophene followed by the introduction of the carboxamide group. One common method includes:

Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Carboxamide Formation: The nitrated benzothiophene is then reacted with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole, to form the N,N-dimethyl carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to form an amine derivative. Common reducing agents include catalytic hydrogenation and sodium dithionite:

Research Findings :

-

The amine derivative exhibits enhanced solubility in polar solvents compared to the nitro precursor.

-

In antitubercular studies, reduced analogs showed improved target binding affinity due to amine-mediated hydrogen bonding .

Hydrolysis of the Carboxamide Group

The dimethylcarboxamide group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Amide → Acid | 6M HCl, reflux, 8 hrs | 5-Nitro-1-benzothiophene-2-carboxylic acid | 68% | Acidic hydrolysis avoids nitro group reduction |

| Amide → Acid | NaOH (10%), H₂O, 100°C, 6 hrs | Same as above | 60% | Basic conditions may require inert atmosphere to prevent side reactions |

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release dimethylamine.

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core undergoes nitration and sulfonation at position 4 or 7 due to electron-withdrawing effects of the nitro group:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | N,N-Dimethyl-4,5-dinitro-1-benzothiophene-2-carboxamide | 55% | Regioselectivity confirmed via NMR |

| Sulfonation | SO₃, H₂SO₄, 50°C, 4 hrs | N,N-Dimethyl-5-nitro-1-benzothiophene-2-carboxamide-7-sulfonic acid | 48% | Sulfonic acid derivative is water-soluble |

Key Observations :

-

Nitration at position 4 is favored due to meta-directing effects of the existing nitro group.

-

Sulfonation products have applications in dye synthesis and coordination chemistry.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the benzothiophene ring for displacement reactions under forcing conditions:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Nitro → Methoxy | NaOMe, CuCl₂, DMF, 120°C, 24 hrs | N,N-Dimethyl-5-methoxy-1-benzothiophene-2-carboxamide | 40% | Copper catalysis enhances reaction efficiency |

Challenges :

Photochemical Reactions

UV irradiation induces nitro group rearrangement or dimerization:

| Reaction | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Photorearrangement | UV (254 nm), CH₃CN, 12 hrs | N,N-Dimethyl-5-oxo-1-benzothiophene-2-carboxamide | 30% | Mechanistic studies suggest radical intermediates |

Applications :

-

Photoproducts are explored as photoaffinity labels in proteomics.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis. The compound's mechanism of action primarily involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to tumor suppression.

Case Study: HDAC Inhibition and Cancer Treatment

A patent describes the effectiveness of benzothiophene amide derivatives in treating cancers characterized by neoplastic cell proliferation. These compounds can selectively induce terminal differentiation and arrest cell growth, leading to apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Cytotoxic |

| HeLa (cervical cancer) | 10 | Cytotoxic |

The findings indicate that this compound exhibits potent anticancer activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Nitro-containing compounds are known to generate reactive intermediates that can damage bacterial DNA, contributing to their antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of nitrobenzothiophene derivatives shows significant inhibition against pathogens such as Klebsiella pneumoniae and Escherichia coli.

| Compound Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 12 |

| 6 | 25 |

| Azithromycin (control) | 24 |

These results indicate that this compound could serve as a promising antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. The compound's ability to inhibit cyclooxygenase enzymes (COX) is significant in reducing inflammation.

Research Insight: COX Inhibition

In vitro studies have demonstrated that the compound inhibits COX-2 with an IC50 value around 20 µM, suggesting its effectiveness in managing inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Wirkmechanismus

The mechanism of action of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- N,N-dimethyl-5-nitro-2-benzothiophenecarboxamide

- N,N-dimethyl-5-nitro-1-benzothiophene-3-carboxamide

Uniqueness: N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups, which influence its reactivity and potential applications. Its structural features make it distinct from other benzothiophene derivatives, providing unique opportunities for research and development in various fields.

Biologische Aktivität

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene ring , a nitro group , and a dimethylamino group , contributing to its unique chemical behavior and biological activity. Its molecular formula is C12H12N2O3S with a molecular weight of approximately 250.28 g/mol. The presence of the nitro group at the 5-position is particularly significant as it influences both chemical reactivity and biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with biological targets, potentially leading to disruption of microbial cellular processes.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . Studies involving cell lines have demonstrated its ability to inhibit cell proliferation in certain cancer types. For instance, assays using human cervical (HeLa) and lung (A549) carcinoma cells revealed that derivatives of this compound could induce cytotoxic effects, although the specific mechanisms remain to be fully elucidated .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

- Enzyme Interaction : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting or activating certain pathways crucial for microbial survival or cancer cell proliferation .

- Structural Features : The unique arrangement of functional groups enhances binding affinity to biological targets, making it a valuable compound for pharmacological studies .

Efficacy Against Pathogens

A study focusing on the efficacy of related benzothiophene derivatives against Plasmodium falciparum, the malaria-causing parasite, showed that compounds with similar structures exhibited significant antimalarial activity . This suggests that this compound could also be explored for similar applications.

Cytotoxicity Assays

In vitro cytotoxicity assays using the MTT method demonstrated that this compound derivatives displayed varying degrees of effectiveness against cancer cell lines. For example, concentrations ranging from 1 to 25 µM were tested, revealing dose-dependent responses .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | Contains an amino group instead of a nitro group | Different pathways due to amino functionality |

| N,N-Dimethyl-1-benzothiophene-2-carboxamide | Lacks the nitro group | Varies in reactivity and activity |

| 5-Nitro-N,N-dimethyl-1-benzothiophene-2-carboxamide | Similar structure but different substituents | Insights into substituent effects |

Eigenschaften

IUPAC Name |

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEMKGSVVSOTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.